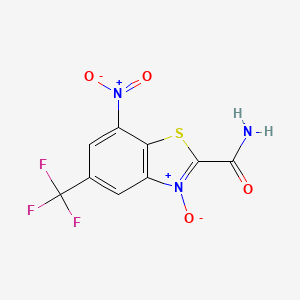

Cyclapolin 9

Vue d'ensemble

Description

Cyclapolin 9 est un inhibiteur puissant et sélectif de la kinase 1 de type polo (PLK1), une protéine kinase sérine/thréonine impliquée dans la régulation du cycle cellulaire, la mitose, la cytokinèse et la réponse aux dommages de l'ADN. This compound est connu pour son inhibition compétitive de l'ATP avec une valeur IC50 de 500 nM, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les études sur le cancer .

Applications De Recherche Scientifique

Cyclapolin 9 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study kinase inhibition and enzyme kinetics.

Biology: Investigates the role of PLK1 in cell cycle regulation and apoptosis.

Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting PLK1 in tumor cells.

Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery

Mécanisme D'action

Target of Action

Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine-protein kinase that performs several crucial functions during the M phase of the cell cycle, including the regulation of centrosome maturation and spindle assembly, the removal of cohesins from chromosome arms, the inactivation of anaphase-promoting complex/cyclosome (APC/C) inhibitors, and the regulation of mitotic exit and cytokinesis .

Mode of Action

This compound interacts with its target, PLK1, in an ATP-competitive manner . This means that this compound competes with ATP for the same binding site on PLK1, thereby inhibiting the kinase’s activity. The IC50 value of this compound for PLK1 is 500 nM, indicating a strong affinity for this target .

Biochemical Pathways

The inhibition of PLK1 by this compound affects several biochemical pathways related to cell cycle progression. For instance, it can interfere with the normal function of centrosomes and spindle assembly, which are crucial for accurate chromosome segregation during mitosis . .

Pharmacokinetics

Its solubility in dmso (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

One of the known cellular effects of this compound is the reduction of electric field stimulation (EFS)-induced contractions of prostate strips . This suggests that this compound could potentially be used to inhibit α1-adrenergic smooth muscle contraction in the human prostate .

Action Environment

It is known that this compound is stable under normal room temperature conditions

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cyclapolin 9 functions as an ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM . It selectively inhibits PLK1 without affecting other kinases . This compound interacts with the ATP-binding site of PLK1, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal function of PLK1 in cell cycle progression and mitosis .

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the contraction of prostate smooth muscle cells by reducing electric field stimulation-induced contractions . This compound also affects cell signaling pathways, including the NLRP3 inflammasome pathway, by dampening the inflammasome-elicited response in inflammatory disease models . Additionally, this compound can induce the collapse of spindle poles in cells, leading to mitotic arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in mitotic progression, such as Cdc25 and Wee1 . This compound also disrupts the recruitment of γ-tubulin to centrosomes, impairing microtubule nucleation and spindle pole maintenance . These molecular interactions ultimately lead to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability when stored at -20°C for up to three years . Over time, this compound maintains its inhibitory effects on PLK1, leading to sustained mitotic arrest and apoptosis in treated cells . Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits PLK1 activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of PLK1 and subsequent cellular effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to cell cycle regulation and mitosis. It interacts with enzymes such as Cdc25 and Wee1, which are critical for the activation and inhibition of cyclin-dependent kinase 1 (CDK1)-cyclin B complex . By inhibiting PLK1, this compound disrupts these pathways, leading to cell cycle arrest and apoptosis .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . It accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK1 . This compound does not rely on specific transporters or binding proteins for its cellular distribution .

Subcellular Localization

This compound localizes to the cytoplasm and nucleus of cells, where it interacts with PLK1 . The subcellular localization of this compound is crucial for its inhibitory activity, as it needs to access the ATP-binding site of PLK1 within these compartments . This compound does not undergo significant post-translational modifications that affect its localization or function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Cyclapolin 9 peut être synthétisé par un processus de synthèse organique en plusieurs étapes. Les étapes clés impliquent la formation du noyau benzothiazole, suivie de réactions de nitration et de trifluorométhylation. Le produit final est obtenu par des réactions de formation de carboxamide et d'oxydation. Les conditions de réaction typiques incluent l'utilisation d'acides forts pour la nitration, d'agents trifluorométhylant et d'agents oxydants à des températures et des pressions contrôlées .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à écoulement continu pour garantir une qualité de produit constante. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Cyclapolin 9 subit diverses réactions chimiques, notamment :

Oxydation : Conversion du noyau benzothiazole en sa forme oxyde.

Réduction : Réduction potentielle du groupe nitro dans des conditions spécifiques.

Substitution : Réactions de substitution électrophile sur le cycle benzothiazole.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres peroxydes en conditions acides.

Réduction : Hydrogénation catalytique ou hydrures métalliques.

Substitution : Agents halogénants, agents nitrants et agents trifluorométhylant.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers benzothiazoles substitués, qui peuvent être ensuite fonctionnalisés pour différentes applications .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases et la cinétique enzymatique.

Biologie : Étudie le rôle de la PLK1 dans la régulation du cycle cellulaire et l'apoptose.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement du cancer, en particulier en ciblant la PLK1 dans les cellules tumorales.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de kinases et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive le site de liaison de l'ATP de la PLK1. Cette inhibition perturbe l'activité de la kinase, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Les cibles moléculaires comprennent la poche de liaison de l'ATP de la PLK1, et les voies impliquées sont principalement liées à la régulation du cycle cellulaire et à la réponse aux dommages de l'ADN .

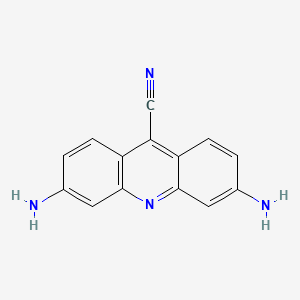

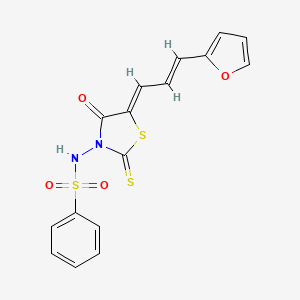

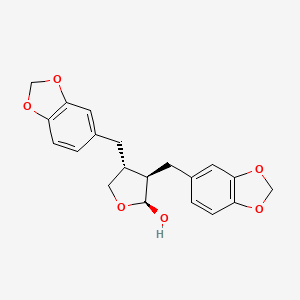

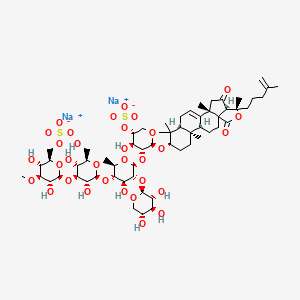

Comparaison Avec Des Composés Similaires

Composés similaires

BI 2536 : Un autre inhibiteur de la PLK1 avec un mécanisme d'action similaire mais une structure chimique différente.

Volasertib : Un inhibiteur de la PLK1 avec un profil d'inhibition des kinases plus large.

GSK461364 : Un inhibiteur sélectif de la PLK1 avec des propriétés pharmacocinétiques distinctes.

Unicité de Cyclapolin 9

This compound est unique en raison de sa haute sélectivité pour la PLK1 et de son inhibition compétitive de l'ATP puissante. Contrairement à certains autres inhibiteurs, il présente une activité minimale contre d'autres kinases, ce qui en fait un outil précieux pour étudier les voies et les effets spécifiques à la PLK1 .

Propriétés

IUPAC Name |

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFLXKUKCSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

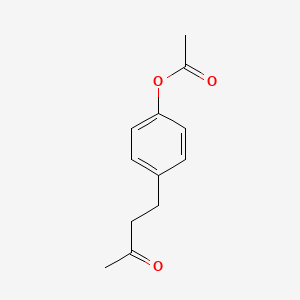

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.